2-bromo-6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-bromo-6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a carboxamide group attached to the 3-position of the pyridine ring Additionally, it has a 4-methylphenyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
The synthesis of 2-bromo-6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or bromotrimethylsilane as the brominating agent, and the reactions are carried out under controlled temperature and solvent conditions .
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps, utilizing efficient and scalable processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-bromo-6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 6-position can undergo oxidation to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carboxylic acids, aldehydes, or amines .
Scientific Research Applications
2-bromo-6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
2-bromo-6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-bromo-6-methylpyridine: This compound lacks the carboxamide and 4-methylphenyl groups, making it less versatile in terms of chemical reactivity and biological activity.
6-methyl-2-pyridyl-2-pyridylmethanone:
N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-3-6-11(7-4-9)17-14(18)12-8-5-10(2)16-13(12)15/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJVXPZNHVXISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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